phosphonium](/img/structure/B11700178.png)
[5-(Benzylsulfanyl)-2-methyl-1,3-oxazol-4-yl](triphenyl)phosphonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM is a complex organic compound that features a unique combination of functional groups, including a benzylsulfanyl group, a methyl group, an oxazole ring, and a triphenylphosphonium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM typically involves multiple steps, starting with the formation of the oxazole ring. One common method involves the cyclization of an appropriate amido-nitrile precursor under mild conditions, often using a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization The benzylsulfanyl group can be introduced through a substitution reaction, where a suitable benzyl halide reacts with a thiol derivative
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and efficiency. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high throughput. The preparation method is designed to be simple and easy to implement, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
[5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under ambient conditions, making them environmentally friendly and cost-effective .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quaternary ammonium cations, while reduction reactions can produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
[5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, particularly in the formation of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mécanisme D'action
The mechanism by which [5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in catalysis or its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazole derivatives and triphenylphosphonium compounds. Examples include:
- [5-(METHYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM
- [5-(BENZYLSULFANYL)-2-ETHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM
Uniqueness
What sets [5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C29H25NOPS+ |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
(5-benzylsulfanyl-2-methyl-1,3-oxazol-4-yl)-triphenylphosphanium |
InChI |
InChI=1S/C29H25NOPS/c1-23-30-28(29(31-23)33-22-24-14-6-2-7-15-24)32(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21H,22H2,1H3/q+1 |
Clé InChI |
QTILLCBVUCKHPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(O1)SCC2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11700095.png)
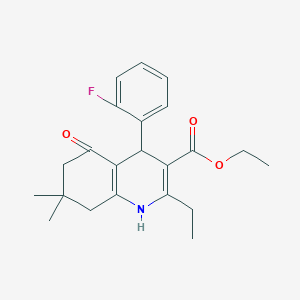
![N'-[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700103.png)
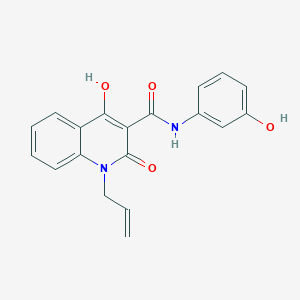
![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11700109.png)
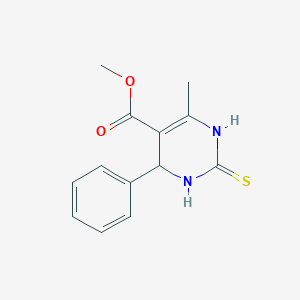
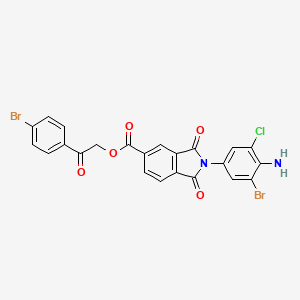
![3-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-2-ethyl-1-phenyl-1H-pyrazol-2-ium](/img/structure/B11700130.png)
![methyl 4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11700135.png)
![(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11700136.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-methoxybenzohydrazide](/img/structure/B11700160.png)
![(4E)-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11700161.png)
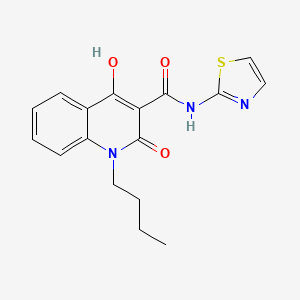
![3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11700182.png)
